Tolvaptan-d7

Übersicht

Beschreibung

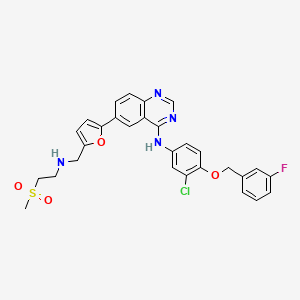

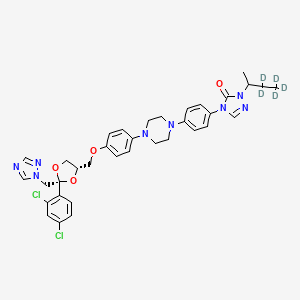

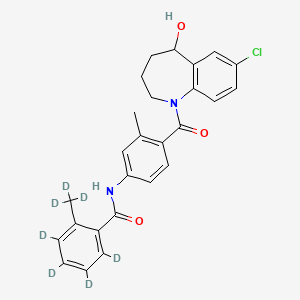

Tolvaptan-d7 is a deuterated version of Tolvaptan . It’s a medication used to treat hyponatremia (low levels of sodium in the blood) and fluid retention in patients with congestive heart failure, cirrhosis of the liver, and certain kidney disorders . It’s a selective, competitive arginine vasopressin receptor 2 antagonist .

Synthesis Analysis

The synthesis of Tolvaptan involves complex chemical reactions . Twenty-six possible as well as observed impurities during the preparation of Tolvaptan have been identified, prepared, and characterized by HPLC (high performance liquid chromatography), NMR .

Molecular Structure Analysis

The molecular structure of Tolvaptan-d7 can be found in various scientific databases .

Chemical Reactions Analysis

Tolvaptan-d7 is a deuterium labeled Tolvaptan . It’s a nonpeptide vasopressin V2 receptor antagonist .

Physical And Chemical Properties Analysis

Tolvaptan-d7 has a molecular weight of 456.0 g/mol . Its molecular formula is C26H25ClN2O3 . The exact mass and monoisotopic mass are 455.1993076 g/mol . It has 2 hydrogen bond donors and 3 hydrogen bond acceptors .

Wissenschaftliche Forschungsanwendungen

Application in ADPKD and Liver Injury Risks : Tolvaptan has shown effectiveness in treating ADPKD, but clinical trials indicated potential drug-induced liver injury (DILI). In vitro studies revealed that alterations in bile acid disposition and inhibition of mitochondrial respiration might be mechanisms underlying Tolvaptan's hepatotoxicity (Woodhead et al., 2016).

Diuretic Efficacy in Chronic Kidney Disease (CKD) : Tolvaptan effectively increased urine volume in CKD patients without exacerbating serum creatinine levels, suggesting its utility in managing volume overload in CKD patients (Tanaka et al., 2015).

Role in Inhibiting Hepatic Bile Acid Transporters : Another study highlighted Tolvaptan and its metabolites' potential to inhibit human hepatic transporters, which might contribute to drug-induced liver injury in ADPKD patients (Slizgi et al., 2016).

Synthesis of Tolvaptan Metabolites for Further Study : The synthesis of major metabolites of Tolvaptan, DM-4103 and DM-4107, was described for further exploration of the drug's effects (Wan et al., 2012).

Activation of Antioxidant Pathways : Tolvaptan activated the Nrf2/HO-1 antioxidant pathway through PERK phosphorylation, indicating a possible therapeutic role in chronic kidney disease beyond its diuretic action (Fujiki et al., 2019).

Treatment Review in ADPKD : A comprehensive review of Tolvaptan's use in ADPKD revealed its effectiveness in delaying the progression of the disease in certain stages, although it requires careful monitoring due to potential liver enzyme elevations (Blair & Keating, 2015).

Altered Hepatobiliary Disposition in ADPKD : Research showed that in a rodent model of ADPKD, the disposition of Tolvaptan and selected metabolites was altered, potentially contributing to hepatotoxicity observed in clinical settings (Beaudoin et al., 2018).

Interaction with Hepatic Transporters and Metabolism : A study highlighted Tolvaptan's potential drug-drug interactions through its metabolic and transport proteins in human hepatocytes, emphasizing the need for caution in polypharmacy settings (Lu et al., 2016).

Safety And Hazards

Tolvaptan-d7 should be handled with care to avoid dust formation . Avoid breathing mist, gas or vapours . Use personal protective equipment and ensure adequate ventilation . It’s also important to avoid contact with skin and eyes . In a rat pharmacokinetic study, the bioavailability of formulations A-1 (16.6%) and B-1 (11.5%) were 23–33-fold higher than that of raw tolvaptan powder (0.5%) .

Eigenschaften

IUPAC Name |

N-[4-(7-chloro-5-hydroxy-2,3,4,5-tetrahydro-1-benzazepine-1-carbonyl)-3-methylphenyl]-2,3,4,5-tetradeuterio-6-(trideuteriomethyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H25ClN2O3/c1-16-6-3-4-7-20(16)25(31)28-19-10-11-21(17(2)14-19)26(32)29-13-5-8-24(30)22-15-18(27)9-12-23(22)29/h3-4,6-7,9-12,14-15,24,30H,5,8,13H2,1-2H3,(H,28,31)/i1D3,3D,4D,6D,7D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYHCTFXIZSNGJT-FFQSSJIFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)NC2=CC(=C(C=C2)C(=O)N3CCCC(C4=C3C=CC(=C4)Cl)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])C(=O)NC2=CC(=C(C=C2)C(=O)N3CCCC(C4=C3C=CC(=C4)Cl)O)C)C([2H])([2H])[2H])[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H25ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

456.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tolvaptan-d7 | |

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.